methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with trifluoromethyltrimethylsilane in the presence of a metal salt, such as tetrabutylammonium fluoride . This reaction proceeds through the formation of a highly reactive trifluoromethide intermediate, which then attacks the carbonyl group of the precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially leading to the inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Used in similar synthetic applications for introducing trifluoromethyl groups.
Trifluoromethyl ketones: Share the trifluoromethyl group and are used in medicinal chemistry.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in organic synthesis.
Uniqueness
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S.ClH/c1-12-5(11)4(10)2-3-13-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECPPPPHYDEOEG-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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